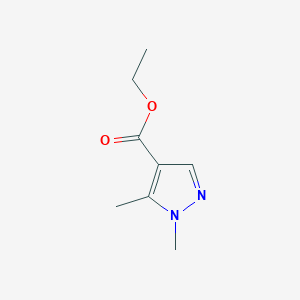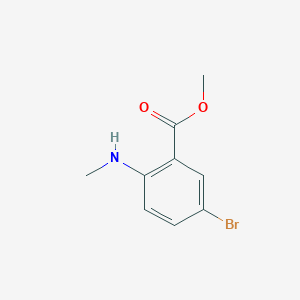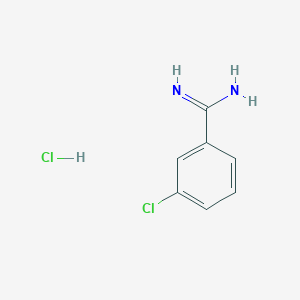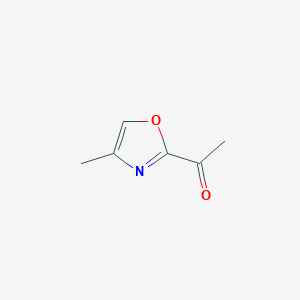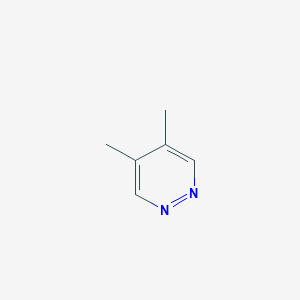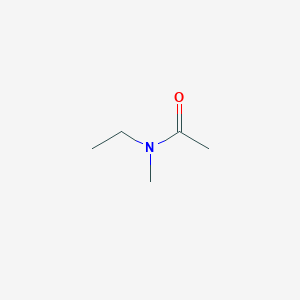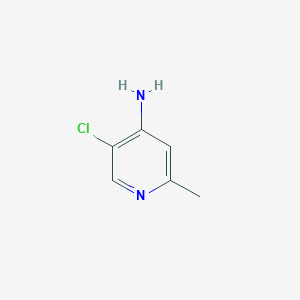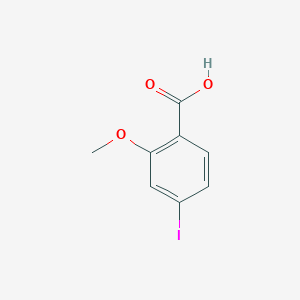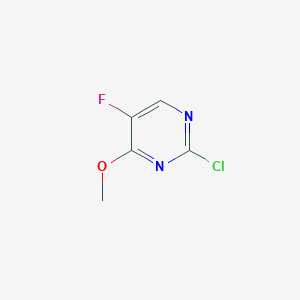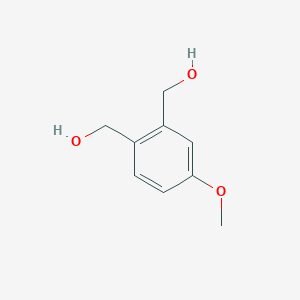
4-Methoxy-1,2-benzenedimethanol
Vue d'ensemble
Description
- Also known as p-Anisyl alcohol , it is an aromatic compound with the chemical formula C<sub>8</sub>H<sub>10</sub>O<sub>2</sub> .
- It is a colorless liquid with a sweet, floral odor.
- Commonly used in perfumes, flavorings, and pharmaceuticals.
Synthesis Analysis
- The synthesis of 4-Methoxy-1,2-benzenedimethanol involves the reaction of p-Anisaldehyde with formaldehyde in the presence of an acid catalyst.
- The reaction proceeds through a Mannich reaction , resulting in the formation of the desired compound.
Molecular Structure Analysis
- Molecular formula : C<sub>8</sub>H<sub>10</sub>O<sub>2</sub>
- Molecular weight : 138.16 g/mol
- IUPAC Standard InChI : InChI=1S/C8H10O2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3
- IUPAC Standard InChIKey : MSHFRERJPWKJFX-UHFFFAOYSA-N
- CAS Registry Number : 105-13-5
Chemical Reactions Analysis
- 4-Methoxy-1,2-benzenedimethanol can undergo esterification , oxidation , and reduction reactions.
- It can react with acids to form esters, and with reducing agents to form alcohols.
Physical And Chemical Properties Analysis
- Melting point : 101-104°C (lit.)
- Solubility : Soluble in organic solvents like ethanol and acetone.
- Density : 1.192 g/cm³ (predicted)
Applications De Recherche Scientifique
Application Summary
The compound 4-Methoxy-1,2-benzenedimethanol is used in the synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles . These compounds have gained attention for their applications as platelet-derived growth factor receptor (PDGFR), cyclooxygenase (COX), and phosphodiesterase 10A inhibitors, as well as for many optoelectronic materials .
Method of Application
The method involves the irradiation of 4-methoxyazobenzenes in different solvents . When irradiated in DMF containing 0.5 M hydrochloric acid, N2-aryl-4-methoxybenzene-1,2-diamines are produced as the major product. On the other hand, when irradiated in acetal containing 0.16 M hydrochloric acid, 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles are produced as the major product .
Results or Outcomes
The results of this method show that the type of solvent used in the irradiation process can control the product outcome . This provides a simple preparation procedure and the good stability of symmetrical azobenzenes as starting materials .
Safety And Hazards
- Avoid ingestion, inhalation, and contact with skin or eyes.
- Store in a dry, cool, and well-ventilated place.
- Keep the container tightly closed.
Orientations Futures
- Further research could explore its applications in pharmaceuticals, perfumery, and flavorings.
Please note that this analysis is based on available information, and further studies may provide additional insights. 🌟
Propriétés
IUPAC Name |
[2-(hydroxymethyl)-4-methoxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4,10-11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCMGVSCUAVGLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503171 | |
| Record name | (4-Methoxy-1,2-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1,2-benzenedimethanol | |
CAS RN |
36132-95-3 | |
| Record name | (4-Methoxy-1,2-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

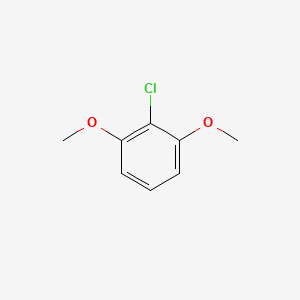
![5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan](/img/structure/B1590427.png)
